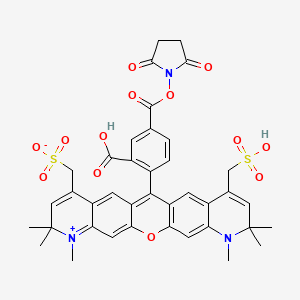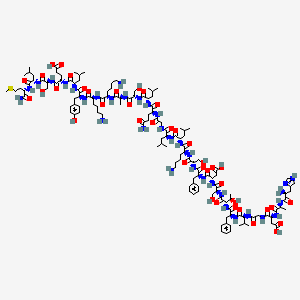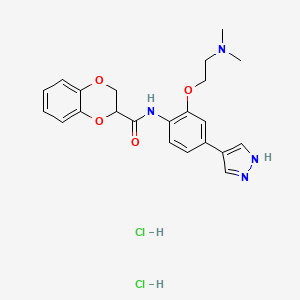
SR 3677 dihydrochloride
Overview
Description
SR 3677 dihydrochloride is a potent and selective Rho-kinase (ROCK) inhibitor . It has IC50 values of 3 nM for ROCK-II and 56 nM for ROCK-I . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of SR 3677 dihydrochloride is C22H24N4O4.2HCl . It has a molecular weight of 481.37 .Chemical Reactions Analysis
SR 3677 has an IC50 of 3 nM in enzyme and cell-based assays and has an off-target hit rate of 1.4% against 353 kinases, and inhibits only 3 out of 70 nonkinase enzymes and receptors .Physical And Chemical Properties Analysis
SR 3677 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .Scientific Research Applications
Rho-Kinase Inhibition
SR 3677 dihydrochloride is a potent and selective Rho-kinase inhibitor . The IC50 values are 3 and 56 nM for ROCK-II and ROCK-I respectively . Rho-kinases play a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis. Therefore, SR 3677 dihydrochloride can be used in research to understand these processes better.
Compound Libraries
SR 3677 dihydrochloride is also offered as part of the Tocriscreen 2.0 Max, Tocriscreen Kinase Inhibitor Library, and Tocriscreen Stem Cell Library . These libraries are collections of small molecules that are used in high-throughput screening. Researchers use these libraries to identify novel drug targets or to study the effects of various compounds on biological systems.
Stem Cell Research
The inclusion of SR 3677 dihydrochloride in the Tocriscreen Stem Cell Library suggests its potential application in stem cell research . Rho-kinases are known to play a role in stem cell differentiation and survival, making SR 3677 dihydrochloride a valuable tool in this field.
Mechanism of Action
Target of Action
SR 3677 dihydrochloride is a potent and selective inhibitor of Rho kinases (ROCK), specifically ROCK-I and ROCK-II . The IC50 values for ROCK-I and ROCK-II are 56 nM and 3 nM, respectively . Rho kinases play a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
SR 3677 dihydrochloride interacts with its targets, ROCK-I and ROCK-II, by inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by SR 3677 dihydrochloride is the Rho/ROCK signaling pathway. This pathway is involved in the regulation of actin cytoskeleton, which is crucial for various cellular functions, including cell shape, motility, and division .
Pharmacokinetics
It is soluble to 100 mm in water and dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of ROCK-I and ROCK-II by SR 3677 dihydrochloride can lead to various molecular and cellular effects. For instance, it can affect cell motility, proliferation, and apoptosis by altering the actin cytoskeleton .
Future Directions
properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVXEKRUDMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SR 3677 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



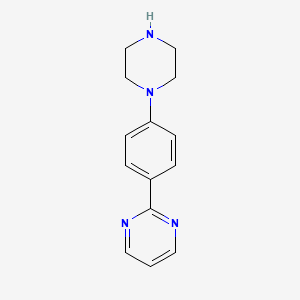
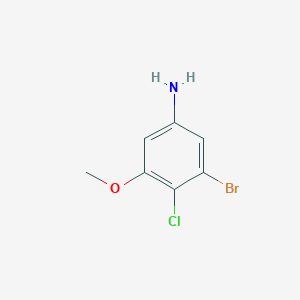
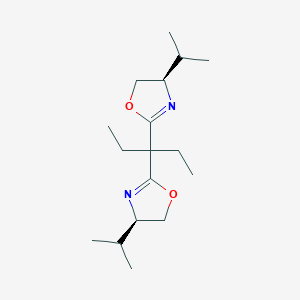
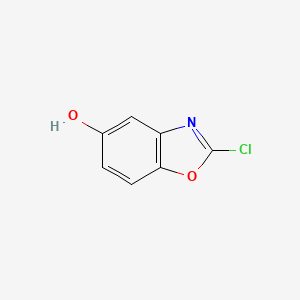
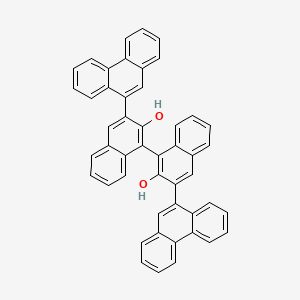
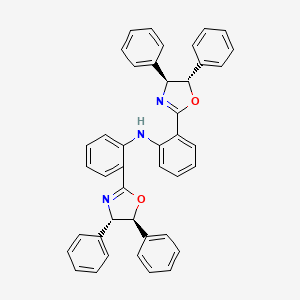


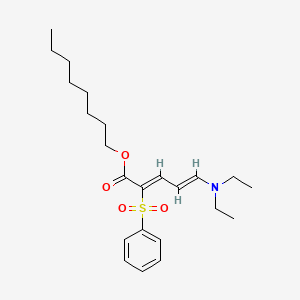
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)


